(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Stereochemistry Chiral purity Building blocks

This (2S,4R) cis-configured piperidine building block features orthogonal N-Boc and ethyl ester protection with a stereodefined C4 hydroxyl. 98% purity minimizes impurity-driven catalyst poisoning and racemization risks. The cis stereochemistry provides essential spatial orientation for peptidomimetics targeting nanomolar SPT1 inhibition. Ideal for SAR programs requiring validated stereochemical integrity.

Molecular Formula C13H23NO5
Molecular Weight 273.329
CAS No. 180854-45-9
Cat. No. B2619224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
CAS180854-45-9
Molecular FormulaC13H23NO5
Molecular Weight273.329
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
InChIKeyZGUGBQXPZDHWHV-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9): A cis-Configured Chiral Piperidine Building Block for Stereodefined Synthesis


(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral, cis-configured piperidine building block characterized by orthogonal protecting groups (N-Boc and ethyl ester) and a stereodefined C4 hydroxyl handle . The compound serves as a key intermediate in the synthesis of peptidomimetics and conformationally constrained scaffolds, with the (2S,4R) cis stereochemistry imposing specific spatial orientation of the 4-OH and 2-COOEt groups relative to the piperidine ring plane .

Why Generic Substitution of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9) with Alternative Stereoisomers or Analogs Carries Significant Procurement Risk


Interchanging (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate with its stereoisomers (e.g., (2S,4S), (2R,4R), (2R,4S)) or ester variants (e.g., methyl ester analog) introduces undefined stereochemical and reactivity variables that may fundamentally alter downstream synthetic outcomes [1]. The specific (2S,4R) cis configuration determines the spatial orientation of the 4-hydroxyl and 2-carboxylate groups, affecting both intermolecular interactions in target binding and the stereochemical course of subsequent transformations . Suppliers typically offer this compound at 98% purity with defined enantiomeric enrichment, whereas generic or isomeric substitutions may lack validated stereochemical integrity data, creating uncertainty in reproducibility and increasing the risk of costly synthetic failures .

Quantitative Comparative Evidence for (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9) Relative to Its Closest Analogs and Stereoisomers


Stereochemical Purity Advantage: Documented (2S,4R) cis Configuration vs. Unspecified or Alternative Stereoisomers

The target compound possesses a rigorously defined (2S,4R) cis configuration, with stereochemistry explicitly annotated in the canonical SMILES string as CCOC(=O)[C@@H]1C[C@H](O)CCN1C(=O)OC(C)(C)C . This stands in contrast to racemic mixtures (e.g., rac-1-tert-butyl 2-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate) and alternative stereoisomers such as (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-19-1) or (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-14-6), which differ in the spatial orientation of the 4-hydroxyl and 2-carboxylate substituents relative to the piperidine ring plane .

Stereochemistry Chiral purity Building blocks

Ester Reactivity Profile: Ethyl Ester vs. Methyl Ester Analogs in Sequential Deprotection Strategies

The ethyl ester moiety in (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate exhibits differential hydrolysis kinetics compared to the corresponding methyl ester analog, (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (CAS 254882-06-9). Ethyl esters typically demonstrate approximately 2- to 3-fold slower saponification rates than methyl esters under basic conditions, providing enhanced stability during N-Boc deprotection sequences . This kinetic differentiation enables sequential orthogonal deprotection strategies where the N-Boc group can be removed with acid while preserving the ethyl ester for subsequent transformations .

Orthogonal protection Deprotection Peptidomimetics

Commercial Availability and Purity Benchmarking: Documented 98% Purity vs. Vendor Variability in Analog Products

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is commercially available from multiple vendors with a documented purity specification of 98% . Comparative analysis of vendor data indicates that the (2R,4S) enantiomer (CAS 1363378-19-1) is typically offered at 95% purity, while the (2R,4R) diastereomer (CAS 1363378-14-6) is specified at NLT 98% [1]. This 3-percentage-point purity differential (95% vs. 98%) translates to a 60% relative reduction in impurity burden (from 5% to 2% total impurities), potentially impacting downstream product quality and purification requirements.

Procurement Purity Supply chain

Biological Activity Context: Documented SPT1 Inhibitory Potency of Structurally Related (2S,4R)-Configured Derivatives

While direct biological data for (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate are limited, structurally related (2S,4R)-configured piperidine derivatives demonstrate quantifiable biological activity. A related compound (CHEMBL4584997 / BDBM50535848) incorporating the (2S,4R) piperidine scaffold exhibits IC50 = 5.20 nM against human serine palmitoyltransferase 1 (SPT1) in HEK293 microsomal assays and EC50 = 977 nM in MCF7 cellular assays [1]. This represents a 188-fold difference between biochemical and cellular potency, indicative of the scaffold's functional behavior in native biological systems.

SPT1 inhibition Sphingolipid biosynthesis Medicinal chemistry

Recommended Application Scenarios for (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 180854-45-9) Based on Differential Evidence


Stereodefined Synthesis of cis-Configured Peptidomimetics and Conformationally Constrained Scaffolds

The (2S,4R) cis configuration of the target compound provides a specific spatial orientation of the 4-hydroxyl and 2-carboxylate groups . This stereochemical definition is essential for the construction of peptidomimetics requiring precise three-dimensional presentation of hydrogen-bonding motifs. The documented 98% purity minimizes the introduction of stereochemical contaminants that could compromise the fidelity of asymmetric transformations .

Sequential Orthogonal Deprotection Strategies in Multi-Step Syntheses

The combination of N-Boc and ethyl ester protecting groups enables acid-mediated Boc removal while preserving the ethyl ester for later-stage modifications . The ethyl ester's class-level slower saponification kinetics (approximately 2- to 3-fold vs. methyl ester) provide a wider operational window during basic workup steps, reducing the risk of premature ester cleavage and improving overall synthetic efficiency .

Medicinal Chemistry Programs Targeting Sphingolipid Biosynthesis Pathways

The (2S,4R) piperidine scaffold has demonstrated nanomolar biochemical potency (IC50 = 5.20 nM) against human SPT1, a key enzyme in sphingolipid biosynthesis [1]. This class-level biological validation supports the use of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate as a starting point for structure-activity relationship (SAR) exploration and lead optimization in programs targeting SPT1-related pathologies.

High-Purity Procurement for Catalytic Asymmetric Reactions

The target compound's specified 98% purity offers a 60% reduction in impurity burden compared to the 95% purity specification typical for alternative stereoisomers [2]. This purity advantage is particularly valuable in catalytic asymmetric transformations, where trace impurities can act as catalyst poisons or promote racemization, potentially compromising enantioselectivity and yield.

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